molecular formula C14H12N4 B15250360 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide CAS No. 69742-01-4

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide

Cat. No.: B15250360
CAS No.: 69742-01-4
M. Wt: 236.27 g/mol
InChI Key: LXHWLVUDHIGVBR-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide is an organic compound with the molecular formula C₁₄H₁₂N₄. It is known for its unique structure, which includes a fluorenylidene group attached to a hydrazinecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide typically involves the reaction of fluorenone with hydrazine derivatives. One common method is the Hantzsch reaction, where fluorenone is reacted with hydrazinecarbothioamide in the presence of α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and substituted hydrazinecarboximidamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide stands out due to its combination of a fluorenylidene group and a hydrazinecarboximidamide moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

69742-01-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-(fluoren-9-ylideneamino)guanidine

InChI

InChI=1S/C14H12N4/c15-14(16)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H4,15,16,18)

InChI Key

LXHWLVUDHIGVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N

solubility

24 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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